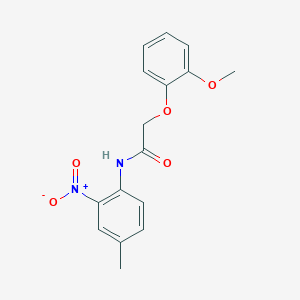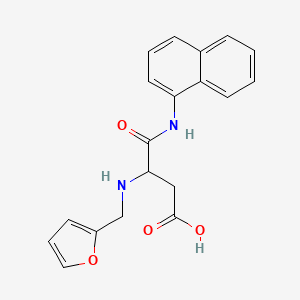
N~2~-(2-furylmethyl)-N~1~-1-naphthyl-alpha-asparagine
Descripción general
Descripción
N~2~-(2-furylmethyl)-N~1~-1-naphthyl-alpha-asparagine, also known as FMA-Asn, is a chemical compound that has been extensively studied for its potential applications in scientific research. FMA-Asn is a derivative of asparagine, an amino acid that is essential for protein synthesis in the human body. The compound is known to have a range of biochemical and physiological effects, and has been used in various laboratory experiments to study its mechanism of action and potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of N~2~-(2-furylmethyl)-N~1~-1-naphthyl-alpha-asparagine is complex and involves the interaction of the compound with various proteins and enzymes in the body. The compound has been shown to bind to specific receptors on the surface of cells, leading to the activation or inhibition of various signaling pathways. This compound has also been shown to interact with enzymes involved in the metabolism of neurotransmitters and other signaling molecules, leading to changes in their activity and levels.
Biochemical and Physiological Effects:
This compound has a range of biochemical and physiological effects, and has been shown to modulate the activity of various proteins and enzymes in the body. The compound has been shown to have neuroprotective effects, and has been studied for its potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. This compound has also been shown to have anti-inflammatory and anti-cancer properties, and has been studied for its potential applications in the treatment of various types of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N~2~-(2-furylmethyl)-N~1~-1-naphthyl-alpha-asparagine has several advantages as a tool for scientific research, including its high purity and specificity for certain receptors and enzymes. However, the compound also has several limitations, including its relatively low solubility in water and the need for specialized equipment and techniques for its synthesis and purification.
Direcciones Futuras
There are several potential future directions for research on N~2~-(2-furylmethyl)-N~1~-1-naphthyl-alpha-asparagine. One area of interest is the development of new forms of the compound with improved properties, such as increased solubility or specificity for certain receptors or enzymes. Another area of interest is the study of the compound's potential applications in the treatment of various diseases, particularly neurodegenerative diseases and cancer. Additionally, further research is needed to fully understand the mechanism of action of this compound and its interactions with various proteins and enzymes in the body.
Aplicaciones Científicas De Investigación
N~2~-(2-furylmethyl)-N~1~-1-naphthyl-alpha-asparagine has been extensively studied for its potential applications in scientific research, particularly in the fields of biochemistry and pharmacology. The compound has been used as a tool to study the mechanism of action of various enzymes and receptors, and has been shown to modulate the activity of several key proteins involved in cell signaling pathways.
Propiedades
IUPAC Name |
3-(furan-2-ylmethylamino)-4-(naphthalen-1-ylamino)-4-oxobutanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O4/c22-18(23)11-17(20-12-14-7-4-10-25-14)19(24)21-16-9-3-6-13-5-1-2-8-15(13)16/h1-10,17,20H,11-12H2,(H,21,24)(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUMYYKDOBNNQNI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=O)C(CC(=O)O)NCC3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[3-(2-chlorophenoxy)propyl]piperazine hydrochloride](/img/structure/B4070986.png)
![N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-N,2-dimethyl[1,3]oxazolo[5,4-d]pyrimidin-7-amine](/img/structure/B4070997.png)
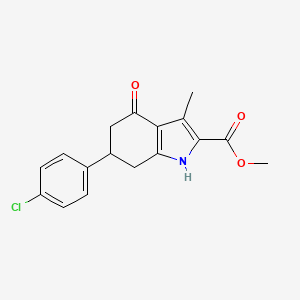
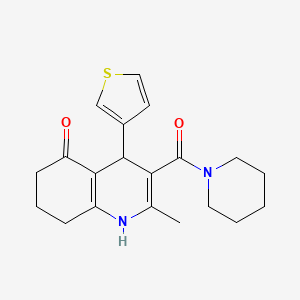
![N-(2-{[(2-furylmethyl)amino]carbonyl}phenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B4071035.png)
![(3aS*,6aR*)-3-cyclopentyl-5-(2-pyrazinyl)hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B4071037.png)
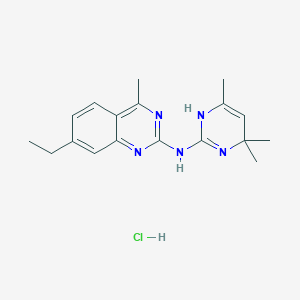
![ethyl 4-{[{[amino(imino)methyl]amino}(imino)methyl]amino}benzoate hydrochloride](/img/structure/B4071052.png)
![2-{[N-(2,5-dimethoxyphenyl)-N-(methylsulfonyl)glycyl]amino}-N-(1-phenylethyl)benzamide](/img/structure/B4071059.png)
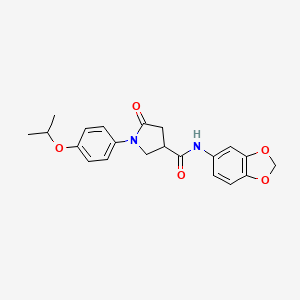
![5,5'-carbonylbis[2-(tetrahydro-2-furanylmethyl)-1H-isoindole-1,3(2H)-dione]](/img/structure/B4071069.png)
![2-({[(2-bromobenzyl)thio]acetyl}amino)-N-(sec-butyl)benzamide](/img/structure/B4071074.png)
![1-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-4-nitrophenyl]-4-[(4-fluorophenyl)sulfonyl]piperazine](/img/structure/B4071082.png)
